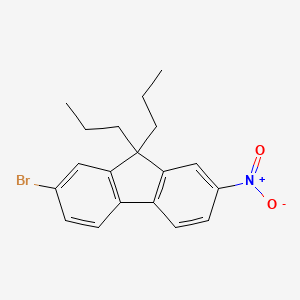
9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- is a chemical compound with the molecular formula C16H18BrNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromine, nitro, and dipropyl groups attached to the fluorene core
Métodos De Preparación
The synthesis of 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- typically involves multiple steps, starting with the bromination of fluorene to introduce the bromine atom at the 2-position This is followed by nitration to add the nitro group at the 7-positionThe reaction conditions for each step vary, with bromination often requiring the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, nitration using nitric acid or a nitrating mixture, and alkylation using propyl halides in the presence of a base .
Análisis De Reacciones Químicas
9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyl side chains, using oxidizing agents like potassium permanganate or chromium trioxide
Aplicaciones Científicas De Investigación
9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- depends on its specific application. In biological systems, its activity may involve interactions with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological targets .
Comparación Con Compuestos Similares
Similar compounds to 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- include:
2-Bromo-7-nitro-9H-fluorene: Lacks the dipropyl groups, making it less hydrophobic and potentially less bioactive.
2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene: Contains dimethyl groups instead of dipropyl groups, which may affect its reactivity and solubility.
7-Bromo-9,9-dimethyl-9H-fluorene-2-boronic acid: Contains a boronic acid group, making it useful in Suzuki coupling reactions
These comparisons highlight the unique structural features of 9H-Fluorene, 2-bromo-7-nitro-9,9-dipropyl- that contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
656238-35-6 |
|---|---|
Fórmula molecular |
C19H20BrNO2 |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
2-bromo-7-nitro-9,9-dipropylfluorene |
InChI |
InChI=1S/C19H20BrNO2/c1-3-9-19(10-4-2)17-11-13(20)5-7-15(17)16-8-6-14(21(22)23)12-18(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Clave InChI |
PXIUUSVBZMAVPX-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Br)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


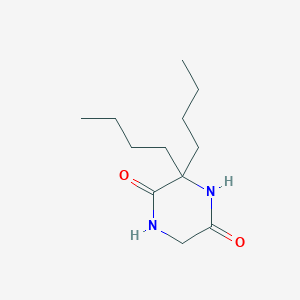
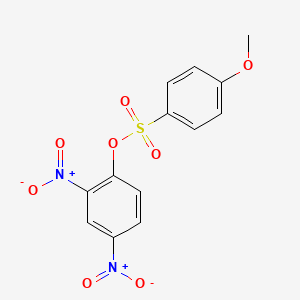
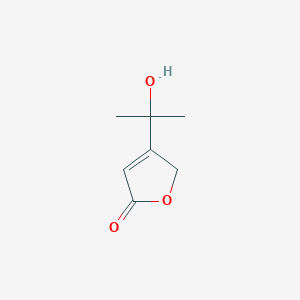
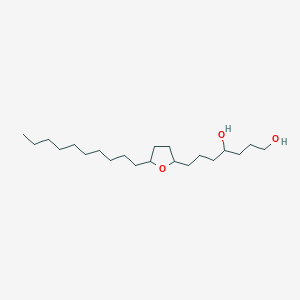
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)

![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)

![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)
![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)

